2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane
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Overview
Description
2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring attached to a 2-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane typically involves the reaction of 2-methoxybenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened and substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted dioxolanes with various functional groups.
Scientific Research Applications
2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane has been explored for its applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent in organic synthesis.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Utilized in the synthesis of dyes and pharmaceuticals.
2-Methoxy-5-((phenylamino)methyl)phenol: Employed in the preparation of various organic compounds.
Uniqueness: 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-10-5-3-2-4-9(10)8-11-13-6-7-14-11/h2-5,11H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXULXOLGXYVIOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374445 |
Source
|
Record name | 2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-92-6 |
Source
|
Record name | 1,3-Dioxolane, 2-[(2-methoxyphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842123-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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